

Technical Whitepaper: 5-Formylthiophene-3-sulfonyl Chloride

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Compound of Interest

Compound Name: *5-Formylthiophene-3-sulfonyl chloride*

CAS No.: *2138174-09-9*

Cat. No.: *B2396685*

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A Bifunctional Thiophene Scaffold for Divergent Synthesis

CAS Number: 2138174-09-9 Molecular Formula: C

H

ClO

S

Molecular Weight: 226.66 g/mol Appearance: Pale yellow to off-white solid (typically) or semi-solid oil depending on purity/solvation.

Executive Summary & Chemical Profile

5-Formylthiophene-3-sulfonyl chloride is a high-value "linchpin" intermediate. Its structural uniqueness lies in the meta-like positioning (3,5-substitution) of two distinct electrophilic handles on the thiophene ring:

- Sulfonyl Chloride (C3): A hard electrophile highly reactive toward nucleophiles (amines, alcohols).[1]
- Formyl Group (C5): A versatile carbonyl handle ready for reductive amination, olefination, or oxidation.[1]

This dual-reactivity allows researchers to grow molecular complexity in two vectors, making it ideal for constructing PROTAC linkers, kinase inhibitors, and GPCR ligands.[1]

Physical & Chemical Properties Table

Property	Value / Characteristic	Note
Boiling Point	~380–400 °C (Predicted)	Decomposes before boiling at atm pressure.
Density	~1.5–1.6 g/cm ³	High density due to sulfur/chlorine content.[1]
Solubility	DCM, THF, EtOAc, Acetonitrile	Reacts violently with water/alcohols.
Stability	Moisture Sensitive	Hydrolyzes to sulfonic acid and HCl.[1] Store under inert gas (Ar/N ₂).
pKa (Parent Acid)	~ -1 to 1 (Estimated)	The sulfonic acid derivative is a strong acid.[1]

Synthetic Utility & Chemo-Orthogonality

The core value of this molecule is its ability to undergo sequential functionalization.[1] The "Senior Scientist" approach dictates a specific order of operations to maximize yield and minimize side reactions.[1]

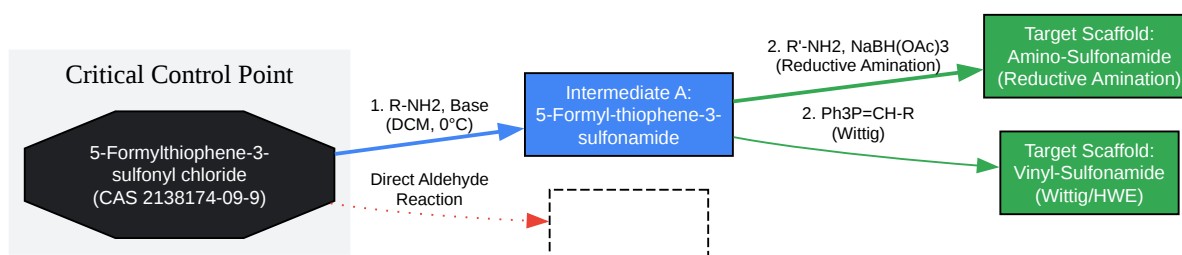
The Golden Rule of Reactivity

Order of Operations: Always engage the Sulfonyl Chloride first.[1]

- Reasoning: The sulfonyl chloride is highly moisture-sensitive and prone to hydrolysis.[1] The aldehyde (formyl group) is relatively robust but can undergo side reactions (acetal formation) if exposed to alcohols during sulfonyl workup.[1] Furthermore, amines used for sulfonamide formation can reversibly condense with the aldehyde (imine formation), but this is reversible and manageable.[1]

Reaction Pathway Diagram (Graphviz)

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.



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Caption: Divergent synthesis workflow. Path A (Blue) represents the standard, high-yield protocol.[1] Path B (Red) typically leads to hydrolysis or polymerization.[1]

Experimental Protocols

These protocols are designed to be self-validating.[1] If the color changes described do not occur, or if solubility issues arise, stop and check the water content of your solvents.

Protocol A: Selective Sulfonamide Formation (Preserving the Aldehyde)

Objective: React the sulfonyl chloride with a primary amine while keeping the formyl group intact.[1]

Reagents:

- **5-Formylthiophene-3-sulfonyl chloride** (1.0 eq)
- Primary Amine (R-NH₂) (1.05 eq)
- Base: Pyridine (3.0 eq) or DIPEA (2.5 eq)[1]
- Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Methodology:

- Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Dissolve the amine and base in anhydrous DCM. Cool to 0 °C (ice bath).
 - Scientist's Note: We use 0 °C to suppress the formation of the imine (Schiff base) between the amine and the aldehyde.[1] While imines are reversible, they complicate the workup. [1]
- Addition: Dissolve **5-Formylthiophene-3-sulfonyl chloride** in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
 - Visual Check: The solution may turn yellow/orange.[1] A white precipitate (pyridinium hydrochloride) should form immediately.[1]
- Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Target typically more polar than starting chloride).[1]
- Quench & Workup: Dilute with DCM. Wash with 0.5 M HCl (cold) to remove excess pyridine and any imine formed (acid hydrolysis reverts imine to aldehyde).[1] Wash with brine, dry over Na₂SO₄. [1]
- Validation: ¹H NMR should show the aldehyde proton peak (singlet) around 9.8–10.0 ppm.[1] If this peak is missing or shifted, you may have formed an acetal or imine.[1]

Protocol B: Reductive Amination (The Second Vector)

Objective: Functionalize the C5-formyl group after the sulfonamide is established.[1]

Reagents:

- Intermediate A (from Protocol A)[1]
- Secondary Amine (1.2 eq)[1]
- Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
- Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Methodology:

- Dissolve Intermediate A and the amine in DCE at RT.[1]
- Add STAB in one portion.[1]
 - Scientist's Note: STAB is preferred over NaBH_4 because it is milder and will not reduce the sulfonamide or the thiophene ring.[1]
- Stir for 4–16 hours.
- Quench with saturated NaHCO_3 . Extract with DCM.[1]

Applications in Drug Discovery

This scaffold is particularly relevant for:

- Fragment-Based Drug Discovery (FBDD): The low molecular weight (<230 Da) allows it to serve as a core linker.[1]
- Cysteine Targeting: The sulfonyl chloride itself can be used as a covalent warhead (though usually too reactive), but derivatives (sulfonyl fluorides) are emerging as covalent probes.[1]
- Bioisosteres: The thiophene ring acts as a bioisostere for phenyl rings, often improving metabolic stability or changing the vector of substituents to access new binding pockets.[1]

Safety & Handling (HSE Profile)

Signal Word: DANGER

- H314: Causes severe skin burns and eye damage.[1][2] (Sulfonyl chlorides hydrolyze to HCl on skin).[1]
- H290: May be corrosive to metals.[1]
- EUH014: Reacts violently with water.[1]

Handling Precautions:

- Glove Selection: Nitrile is generally sufficient for short contact, but double-gloving is recommended.[1]
- Quenching Spills: Do not use water directly.[1] Cover with solid sodium bicarbonate or lime to neutralize acid evolution, then carefully sweep up.[1]
- Storage: Store at 2–8 °C under inert atmosphere. If the solid turns to a dark oil/gum, it has likely hydrolyzed and polymerized; discard as hazardous waste.[1]

References

- Organic Chemistry Portal.Synthesis of Sulfonamides from Sulfonyl Chlorides. Available at: [\[Link\]](#)[1]
- National Institutes of Health (NIH).PubChem Compound Summary: Thiophene-3-sulfonyl chloride derivatives. Available at: [\[Link\]](#)[1]

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Sources

- [1. 5-Formylthiophene-2-carboxylic acid | 4565-31-5 \[sigmaaldrich.com\]](#)
- [2. 5-\(Phenylsulfonyl\)-2-thiophenesulfonyl chloride | C10H7ClO4S3 | CID 580877 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

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